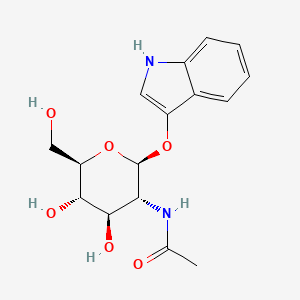

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a complex organic compound with the molecular formula C16H20N2O6 and a molecular weight of 336.34 g/mol . This compound is primarily used as a substrate for the detection of the enzyme N-acetylglucosaminidase (NAG), which hydrolyzes the NAG conjugate, releasing indole that can be detected through a colorimetric assay .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of an indole derivative with a protected glucosamine derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by N-acetylglucosaminidase, resulting in the release of indole.

Oxidation: The indole moiety can be oxidized to form indoxyl derivatives under specific conditions.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzyme N-acetylglucosaminidase in aqueous buffer solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Indole and N-acetylglucosamine.

Oxidation: Indoxyl derivatives.

Substitution: Various substituted glucopyranosides.

Scientific Research Applications

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing indole and N-acetylglucosamine. The released indole can be detected through a colorimetric assay, providing a measure of the enzyme’s activity . This mechanism is crucial for its applications in enzyme assays and diagnostic tests.

Comparison with Similar Compounds

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be compared with other similar compounds, such as:

5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside: Used as a chromogenic substrate for N-acetylglucosaminidase, producing a blue precipitate upon hydrolysis.

4-Nitrophenyl-2-acetamido-2-deoxy-B-D-glucopyranoside: Utilized in colorimetric assays for detecting N-acetylglucosaminidase activity.

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside: Employed in glycosylation studies and drug development.

The uniqueness of this compound lies in its ability to release indole upon hydrolysis, which can be easily detected through colorimetric assays, making it a valuable tool in enzyme studies and diagnostic applications .

Biological Activity

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C12H14N2O5

Molecular Weight: 270.25 g/mol

IUPAC Name: 3-Indolyl N-(2-acetamido-2-deoxy-β-D-glucopyranosyl)

The compound features an indole moiety, which is known to contribute to various biological activities, including anticancer and antimicrobial properties. The presence of the acetamido and glucopyranoside groups enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound acts as a substrate for certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This property is particularly useful in studying enzyme kinetics and mechanisms.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase pathways.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. It exhibits inhibitory activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Study on Anticancer Activity:

- Objective: To evaluate the antiproliferative effects on breast cancer cells.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.

-

Study on Antimicrobial Activity:

- Objective: To assess the antibacterial efficacy against E. coli.

- Methodology: Disk diffusion method was employed to evaluate inhibition zones.

- Findings: The compound displayed a notable inhibition zone of 15 mm at a concentration of 100 µg/mL.

Comparative Analysis

| Activity | This compound | Standard Drug (e.g., Amoxicillin) |

|---|---|---|

| Anticancer IC50 | ~30 µM | ~10 µM (varies by cancer type) |

| Antimicrobial Zone | 15 mm (against E. coli) | 20 mm (against E. coli) |

| Mechanism | Induces apoptosis; enzyme inhibition | Binds to penicillin-binding proteins |

Properties

Molecular Formula |

C16H20N2O6 |

|---|---|

Molecular Weight |

336.34 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H20N2O6/c1-8(20)18-13-15(22)14(21)12(7-19)24-16(13)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

YWGZKIDEACKEPR-OXGONZEZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC=CC=C32)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC=CC=C32)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.